Tegobuvir

Beschreibung

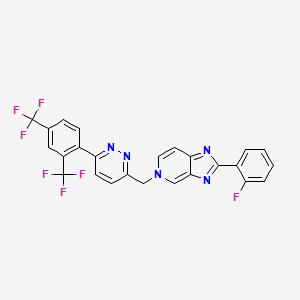

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[[6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl]methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H14F7N5/c26-19-4-2-1-3-17(19)23-33-21-9-10-37(13-22(21)34-23)12-15-6-8-20(36-35-15)16-7-5-14(24(27,28)29)11-18(16)25(30,31)32/h1-11,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEQSQDCBSKCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H14F7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80142917 | |

| Record name | Tegobuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80142917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000787-75-6 | |

| Record name | Tegobuvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000787756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tegobuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tegobuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80142917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEGOBUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NOK5X389M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tegobuvir mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Tegobuvir

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (formerly GS-9190) is a potent, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Unlike many other NNIs that bind to well-defined allosteric pockets, this compound employs a novel mechanism of action characterized by a requirement for intracellular metabolic activation, culminating in a specific, covalent modification of the NS5B protein.[3][4] This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the field of virology and drug development.

Core Mechanism of Action

This compound is a prodrug that requires intracellular conversion to its active form. The primary mechanism involves a multi-step process:

-

Metabolic Activation: this compound undergoes an initial metabolic activation step mediated by cytochrome P450 1A (CYP1A) enzymes within the host cell.[3][4][5]

-

Glutathione Conjugation: The resulting metabolite subsequently forms a conjugate with glutathione (GSH).[3][4][5]

-

Covalent Binding to NS5B: This activated this compound-GSH conjugate then acts as a specific and covalent inhibitor of the HCV NS5B polymerase.[3][4] This covalent modification leads to a distinct alteration in the mobility of the NS5B protein, which can be observed as a doublet on an SDS-PAGE gel.[3][4][6]

This unique mechanism of covalent modification distinguishes this compound from other classes of NS5B non-nucleoside inhibitors.[3][4]

Allosteric Binding Site

This compound's interaction with NS5B is allosteric, meaning it binds to a site distinct from the enzyme's active site.[7] The binding site is located in the "P-β site," which involves the palm domain and a crucial interaction with the β-hairpin of the thumb subdomain (amino acids 435-455) of the NS5B polymerase.[1][2][7] This interaction is critical for its inhibitory activity, and sequence variations in this region between different HCV genotypes are responsible for this compound's genotype-specific activity.[1][2]

Inhibition of RNA Synthesis

By binding to this allosteric site, this compound induces a conformational change in the NS5B polymerase that prevents the initiation of RNA synthesis.[7][8] This mode of inhibition is non-competitive with respect to nucleotide substrates.[7]

Quantitative Data

The antiviral potency of this compound has been quantified in various in vitro assays. The following tables summarize key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound against Different HCV Genotypes

| HCV Genotype/Replicon | Mean EC50 (nM) |

| Genotype 1a | 19.8[6] |

| Genotype 1b | 1.5[6] |

| Genotype 2a (JFH1) | Reduced activity[1][2] |

| Genotype 2b (Consensus Chimera) | > 100[6] |

| Genotype 3a (Consensus Chimera) | > 100[6] |

| Genotype 4a (Consensus Chimera) | > 100[6] |

| Genotype 5a (Consensus Chimera) | > 100 |

| Genotype 6a (Consensus Chimera) | > 100[6] |

EC50 (Half maximal effective concentration) is the concentration of a drug that gives half-maximal response.[9]

Table 2: Impact of Resistance Mutations on this compound EC50 in Genotype 1b Replicons

| NS5B Mutation | Fold Change in EC50 vs. Wild-Type |

| C316Y | - |

| C445F | 7.1[5] |

| Y448H | - |

| Y452H | - |

Data on the specific fold change for all single mutations was not consistently available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

HCV Replicon Assay for EC50 Determination

This assay is used to measure the antiviral efficacy of a compound in a cell-based system.

-

Cell Seeding: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) are seeded in 96-well plates.[1][8] The replicon often contains a reporter gene, such as luciferase, for ease of quantification.[1]

-

Compound Treatment: The cells are treated with a serial dilution of this compound.

-

Incubation: The plates are incubated for a period of 3 days to allow for viral replication and the effect of the inhibitor to manifest.[6]

-

Quantification of HCV Replication:

-

Luciferase Assay: If a luciferase reporter is used, a commercial luciferase assay system is used to measure the luminescence, which is proportional to the level of replicon RNA.[1]

-

NS3 Protease Assay: For replicons without a luciferase reporter, an NS3 protease assay can be used to quantify replicon levels.[1]

-

qRT-PCR: Alternatively, total cellular RNA is extracted, and quantitative reverse transcription PCR (qRT-PCR) is performed using primers specific for the HCV RNA to directly measure viral RNA levels.[1]

-

-

Data Analysis: The EC50 value is calculated by fitting the dose-response curve using non-linear regression analysis.[1]

NS5B Polymerase Enzymatic Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified NS5B polymerase. It is important to note that this compound itself does not show activity in this assay; its activated metabolite is the active inhibitor.[3][10][11]

Two primary formats are utilized:

Format 1: Heteropolymeric RNA Template [1]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, 1 mM EDTA, a heteropolymeric RNA template (40 ng/μl), a radiolabeled nucleotide triphosphate (e.g., [α-³³P]GTP) at its Kₘ concentration, and the remaining three unlabeled NTPs at a higher concentration (e.g., 500 μM).[1]

-

Pre-incubation: Purified recombinant NS5B enzyme is pre-incubated with the test compound for 20 minutes at 34°C.[1]

-

Reaction Initiation: The polymerization reaction is initiated by the addition of the RNA template and NTPs.[1]

-

Incubation: The reaction is allowed to proceed for 90 minutes.[1]

-

Termination and Measurement: The reaction mixture is transferred to a DE81 filter membrane. The membrane is washed to remove unincorporated nucleotides, and the incorporated radioactivity is measured using a scintillation counter.[1]

Format 2: Homopolymeric RNA Template (poly(C)/GTP) [1]

-

Reaction Mixture Preparation: The reaction mixture consists of 20 mM HEPES (pH 7.3), 12 mM KCl, 50 mM NaCl, 1 mM DTT, 10 mM MgCl₂, 5 mM MnCl₂, a poly(C) RNA template (40 ng/μl), and radiolabeled [α-³³P]GTP (1 μCi) with 50 μM unlabeled GTP.[1]

-

Pre-incubation: The purified enzyme is pre-incubated with the compound for 15 minutes at 34°C.[1]

-

Reaction Initiation: The reaction is started by adding the RNA template and GTP.[1]

-

Incubation: The reaction proceeds for 60 minutes.[1]

-

Termination and Measurement: The process is the same as for the heteropolymeric template assay.[1]

Resistance Selection Studies

These studies are performed to identify mutations that confer resistance to an antiviral compound.

-

Cell Culture: Stable HCV replicon cells (genotype 1b) are cultured in the presence of increasing concentrations of this compound.[1][2]

-

Colony Selection: Cells that survive and form colonies are those that have developed resistance to the compound.[1]

-

Clonal Expansion and Phenotypic Analysis: Individual colonies are isolated and expanded. The resistance phenotype is confirmed by performing an EC50 determination as described in section 3.1.[1]

-

Genotypic Analysis: The nonstructural coding regions of the resistant replicons are sequenced to identify mutations in the NS5B gene that are not present in the wild-type replicon.[1]

Mandatory Visualizations

Diagram 1: this compound's Intracellular Activation and Mechanism of Action

Caption: Intracellular activation and covalent inhibition of NS5B by this compound.

Diagram 2: Experimental Workflow for HCV Replicon Assay

References

- 1. Mechanistic Characterization of GS-9190 (this compound), a Novel Nonnucleoside Inhibitor of Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic characterization of GS-9190 (this compound), a novel nonnucleoside inhibitor of hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The HCV non-nucleoside inhibitor this compound utilizes a novel mechanism of action to inhibit NS5B polymerase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 10. The HCV Non-Nucleoside Inhibitor this compound Utilizes a Novel Mechanism of Action to Inhibit NS5B Polymerase Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The HCV Non-Nucleoside Inhibitor this compound Utilizes a Novel Mechanism of Action to Inhibit NS5B Polymerase Function | PLOS One [journals.plos.org]

In-Depth Technical Guide: The Discovery and Synthesis of Tegobuvir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegobuvir (formerly GS-9190) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Developed by Gilead Sciences, it represented a significant advancement in the quest for direct-acting antiviral agents (DAAs) against HCV, particularly for genotype 1, which was historically challenging to treat.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to this compound.

Discovery and Development

This compound emerged from a medicinal chemistry program aimed at identifying novel inhibitors of HCV replication. It is a substituted imidazopyridine derivative that demonstrated potent and selective inhibition of HCV genotype 1 replication in in vitro replicon systems.[1] Early studies revealed its unique profile as a non-nucleoside inhibitor with a high barrier to resistance compared to other NNIs of its time. Clinical trials in combination with other direct-acting antivirals showed promising results in achieving sustained virologic response (SVR) in patients with chronic HCV infection.[3]

Chemical Synthesis

The synthesis of this compound involves the preparation of two key heterocyclic intermediates, 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine and 3-(chloromethyl)-6-(2,4-bis(trifluoromethyl)phenyl)pyridazine, followed by their coupling. While the precise, scaled-up industrial synthesis remains proprietary, the following route is based on established organometallic and heterocyclic chemistry principles, likely reflecting the methods used in its development.

Synthesis of 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine

The imidazo[4,5-c]pyridine core can be synthesized through the condensation of a diaminopyridine with a substituted benzoic acid or aldehyde. A common method involves the reaction of 3,4-diaminopyridine with 2-fluorobenzaldehyde in the presence of an oxidizing agent or by heating with the corresponding carboxylic acid in a dehydrating medium like polyphosphoric acid.[4]

Illustrative Protocol:

-

A mixture of 3,4-diaminopyridine and 2-fluorobenzoic acid in polyphosphoric acid is heated at a high temperature (e.g., 150-200 °C) for several hours.

-

The reaction mixture is then cooled and carefully neutralized with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to precipitate the product.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine.

Synthesis of 3-(chloromethyl)-6-(2,4-bis(trifluoromethyl)phenyl)pyridazine

This intermediate can be prepared starting from a substituted pyridazine. One plausible route involves the Suzuki coupling of a dichloropyridazine with a boronic acid, followed by functional group manipulation to introduce the chloromethyl group.

Illustrative Protocol:

-

Suzuki Coupling: 3,6-dichloropyridazine is reacted with (2,4-bis(trifluoromethyl)phenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction is heated to afford 3-chloro-6-(2,4-bis(trifluoromethyl)phenyl)pyridazine.

-

Introduction of the Methyl Group: The resulting chlorinated pyridazine can be converted to the corresponding methyl derivative through various methods, such as a Negishi coupling with methylzinc chloride or by reaction with a methyl organometallic reagent.

-

Chlorination of the Methyl Group: The methyl group on the pyridazine ring is then chlorinated, for instance, using N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., with benzoyl peroxide or AIBN) or other chlorinating agents like sulfuryl chloride, to yield 3-(chloromethyl)-6-(2,4-bis(trifluoromethyl)phenyl)pyridazine.

Final Assembly: Alkylation

The final step is the N-alkylation of the imidazo[4,5-c]pyridine core with the chloromethylpyridazine derivative.

Illustrative Protocol:

-

2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine is deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF).

-

To this solution, 3-(chloromethyl)-6-(2,4-bis(trifluoromethyl)phenyl)pyridazine is added, and the reaction mixture is stirred, possibly with gentle heating, until the reaction is complete.

-

The reaction is quenched, and the product is isolated by extraction and purified by column chromatography to give this compound.

Mechanism of Action

This compound is a non-nucleoside inhibitor of the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with natural substrates for the active site, this compound binds to a distinct allosteric site on the enzyme.[5] A key feature of this compound's mechanism is its requirement for metabolic activation within the host cell.[5]

Metabolic Bioactivation Pathway

This compound undergoes a multi-step bioactivation process to exert its antiviral effect. This pathway involves cytochrome P450 (CYP) enzymes and glutathione (GSH).[5] The proposed mechanism involves:

-

Oxidation: this compound is first oxidized by a CYP450 enzyme, likely at the electron-rich imidazopyridine ring system.

-

Glutathione Conjugation: The oxidized intermediate then reacts with glutathione to form a GSH adduct.

-

Covalent Binding: This activated this compound-GSH conjugate then covalently binds to the NS5B polymerase, inhibiting its function and thus preventing viral RNA replication.[5]

Quantitative Data

| Parameter | Value | HCV Genotype/Subtype | Reference |

| EC₅₀ | 0.015 µM | Genotype 1b | [1] |

| EC₅₀ | 0.019 µM | Genotype 1a | [1] |

| EC₅₀ | >10 µM | Genotype 2a | [1] |

| Resistance Mutation | Y448H | Genotype 1b | [5] |

| Fold change in EC₅₀ (Y448H) | ~36-fold | Genotype 1b | [5] |

| Resistance Mutation | C316Y | Genotype 1b | [6] |

| Resistance Mutation | C445F | Genotype 1b | [6] |

Experimental Protocols

HCV Replicon Assay for EC₅₀ Determination

This assay is used to determine the concentration of a compound required to inhibit HCV RNA replication by 50%.

Methodology:

-

Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are cultured in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.

-

Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

-

Assay Procedure:

-

Replicon-containing cells are seeded into 96-well plates.

-

After cell attachment, the culture medium is replaced with fresh medium containing the various concentrations of this compound. A vehicle control (DMSO) is also included.

-

The plates are incubated for 48-72 hours at 37°C.

-

-

Data Analysis:

-

The luciferase activity is measured using a luminometer.

-

The EC₅₀ value is calculated by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

-

Resistance Selection Studies

These studies are performed to identify viral mutations that confer resistance to an antiviral compound.

Methodology:

-

Long-term Culture: HCV replicon cells are cultured in the presence of a selective pressure of this compound at a concentration several-fold higher than its EC₅₀.

-

Colony Formation: The majority of cells will die, but cells harboring replicons with resistance mutations will survive and form colonies.

-

Colony Expansion: Individual colonies are isolated and expanded in the continued presence of the drug.

-

Phenotypic Analysis: The expanded cell populations are tested in the replicon assay to confirm their resistance to this compound and determine the fold-change in EC₅₀ compared to the wild-type replicon.

-

Genotypic Analysis: RNA is extracted from the resistant cells, and the NS5B coding region is amplified by RT-PCR and sequenced to identify the specific mutations responsible for resistance.[5]

Conclusion

This compound is a significant example of a targeted antiviral drug discovery program. Its novel mechanism of action, involving metabolic activation to a covalent inhibitor of the HCV NS5B polymerase, distinguishes it from other non-nucleoside inhibitors. The detailed understanding of its synthesis, mechanism, and resistance profile provides valuable insights for the development of future antiviral therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanistic characterization of GS-9190 (this compound), a novel nonnucleoside inhibitor of hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanistic Characterization of GS-9190 (this compound), a Novel Nonnucleoside Inhibitor of Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

An In-depth Technical Guide to Tegobuvir: A Non-Nucleoside HCV NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegobuvir (formerly known as GS-9190) is a potent, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro efficacy, resistance profile, and relevant experimental methodologies. This compound is a specific, covalent inhibitor of the HCV NS5B polymerase.[2]

Chemical Structure

IUPAC Name: 5-[[6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl]methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine

Molecular Formula: C₂₅H₁₄F₇N₅

Mechanism of Action

This compound represents a novel class of non-nucleoside polymerase inhibitors.[1] Unlike nucleoside inhibitors that act as chain terminators, this compound binds to an allosteric site on the NS5B polymerase. A unique characteristic of this compound is its requirement for intracellular metabolic activation to exert its antiviral effect.[1] This activation involves a cytochrome P450 (CYP) 1A-mediated step, followed by conjugation with glutathione (GSH).[1] The resulting metabolite then forms a covalent bond with the NS5B polymerase, leading to its inhibition.[1] This distinct mechanism of action differentiates it from other classes of NS5B inhibitors.[1]

Signaling Pathway of this compound's Intracellular Activation and Action

Caption: Intracellular activation and inhibition pathway of this compound.

Quantitative Data

In Vitro Efficacy of this compound

This compound demonstrates potent activity against HCV genotype 1, with lower efficacy against other genotypes.[2][3]

| HCV Genotype/Subtype | Mean EC₅₀ (nM) | Cell Line |

| Genotype 1a | 19.8 | Huh-7 |

| Genotype 1b | 1.5 - 5.4 | Huh-7 |

| Genotype 2a | >100 | Huh-7 |

| Genotype 2b | >100 | Huh-7 |

| Genotype 3a | >100 | Huh-7 |

| Genotype 4a | >100 | Huh-7 |

| Genotype 5a | >100 | Huh-7 |

| Genotype 6a | >100 | Huh-7 |

Data compiled from multiple sources.[2][3][4]

This compound Resistance Profile

Resistance to this compound is associated with specific mutations in the NS5B polymerase gene. The most commonly identified resistance-associated substitutions (RASs) are C316Y, C445F, Y448H, and Y452H.[1]

| NS5B Mutation | Fold Change in EC₅₀ |

| C316N | 3.0 - 5.2 |

| Y448H | 36.0 |

| Y452H | 6.9 |

| R465G | 1.1 |

Data is primarily from studies on genotype 1b replicons.[5] It has been noted that an F445C mutation in genotypes 3a, 4a, and 6a can restore sensitivity to this compound.[2][3]

Pharmacokinetic Profile in Humans

Clinical studies in healthy volunteers and HCV-infected patients have characterized the pharmacokinetic profile of this compound.

| Parameter | Value | Population |

| Tmax (hours) | 1.5 - 4.0 | Healthy Volunteers |

| Cmax (ng/mL) | 300 - 600 (at 400 mg dose) | Healthy Volunteers |

| AUC (ng·h/mL) | 2000 - 4000 (at 400 mg dose) | Healthy Volunteers |

| Half-life (hours) | 10 - 15 | Healthy Volunteers |

Pharmacokinetic parameters can vary based on dosing and patient population.

Experimental Protocols

Workflow for In Vitro Evaluation of this compound

Caption: Workflow for biochemical and cell-based evaluation of this compound.

Detailed Methodology: HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the RNA synthesis activity of purified recombinant HCV NS5B polymerase.

1. Materials and Reagents:

-

Purified recombinant HCV NS5B polymerase (C-terminally truncated for solubility).

-

RNA template (e.g., poly(A) or a heteropolymeric template).

-

RNA primer (e.g., oligo(U)).

-

Ribonucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP).

-

Radiolabeled NTP (e.g., [α-³³P]UTP or [α-³²P]CTP).

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

-

This compound stock solution in DMSO.

-

EDTA solution to stop the reaction.

-

Filter mats (e.g., DE81).

-

Scintillation counter.

2. Procedure:

-

Prepare a reaction mixture containing the reaction buffer, RNA template, and primer.

-

Add serial dilutions of this compound (or DMSO for control) to the reaction mixture.

-

Pre-incubate the mixture with the NS5B enzyme for 15-30 minutes at 30°C to allow for compound binding.

-

Initiate the polymerase reaction by adding the NTP mix, including the radiolabeled NTP.

-

Incubate the reaction for 1-2 hours at 30°C.

-

Stop the reaction by adding an excess of EDTA.

-

Spot the reaction mixture onto a DE81 filter mat and allow it to dry.

-

Wash the filter mat multiple times with a wash buffer (e.g., 0.5 M Na₂HPO₄) to remove unincorporated NTPs.

-

Rinse with water and then ethanol, and allow to dry completely.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Detailed Methodology: HCV Replicon Assay

This cell-based assay measures the inhibitory effect of a compound on HCV RNA replication within human hepatoma cells.[6]

1. Materials and Reagents:

-

Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).[6]

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection).

-

This compound stock solution in DMSO.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Cytotoxicity assay reagent (e.g., Calcein AM).

-

Luminometer and fluorescence plate reader.

2. Procedure:

-

Seed the Huh-7 replicon cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant (e.g., <0.5%).

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a "no drug" (DMSO only) control.

-

Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

-

After incubation, measure HCV replication by quantifying the reporter gene expression. For a luciferase reporter, lyse the cells and add the luciferase substrate, then measure the luminescence.

-

In parallel or sequentially in the same wells, measure cell viability using a cytotoxicity assay to determine the 50% cytotoxic concentration (CC₅₀).

-

Calculate the percent inhibition of replication for each this compound concentration relative to the DMSO control.

-

Determine the EC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a non-nucleoside inhibitor of the HCV NS5B polymerase with a unique intracellular activation-dependent mechanism of action. It exhibits potent in vitro activity against HCV genotype 1 but has a higher barrier to resistance for other genotypes. The development of resistance is primarily associated with specific mutations in the NS5B protein. The detailed experimental protocols provided herein are standard methods for the evaluation of HCV NS5B inhibitors. This technical guide serves as a valuable resource for researchers and professionals in the field of antiviral drug discovery and development.

References

- 1. The HCV Non-Nucleoside Inhibitor this compound Utilizes a Novel Mechanism of Action to Inhibit NS5B Polymerase Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (GS-9190) potency against HCV chimeric replicons derived from consensus NS5B sequences from genotypes 2b, 3a, 4a, 5a, and 6a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Development History of Tegobuvir (GS-9190)

Introduction

This compound (GS-9190) is a pioneering, though ultimately non-commercialized, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Its development provided significant insights into the unique mechanisms of allosteric polymerase inhibition and the complexities of HCV treatment. This compound belongs to the imidazopyridine class of compounds and was a focal point of research for its potent activity against genotype 1 (GT1) HCV, the most prevalent and historically difficult-to-treat genotype in the Western world.[1] This document provides a comprehensive technical overview of its journey from discovery to clinical evaluation.

Discovery and Optimization

This compound was identified as a promising member of a novel class of substituted imidazopyridine compounds.[1] It originated from a series of molecules initially investigated as pestivirus replication inhibitors.[1] Through a process of chemical optimization, its selectivity and potency were enhanced for the specific inhibition of HCV replication, leading to the development of GS-9190.[1]

Preclinical Development

In Vitro Antiviral Activity

This compound demonstrated potent and specific activity against HCV genotypes 1a and 1b in subgenomic replicon systems.[1] However, its efficacy was significantly lower against genotype 2a, suggesting a genotype-specific interaction with the viral polymerase.[1] This genotype-dependent potency became a key tool in elucidating its mechanism of action.[1]

Table 1: In Vitro Activity of this compound (GS-9190) Against HCV Genotypes

| HCV Genotype/Subtype | Replicon System | Mean EC₅₀ (nM) | Cytotoxicity (CC₅₀) (µM) |

| Genotype 1a | Subgenomic Replicon | 19.8 | >24 |

| Genotype 1b | Subgenomic Replicon | 1.5 - 5.4 | >24 |

| Genotype 2a | Subgenomic Replicon | >100 | >24 |

| Genotype 2a | Infectious Virus (J6/JFH-1) | 2900 | >24 |

| Genotype 3a | Chimeric Replicon | >100 | Not Reported |

| Genotype 4a | Chimeric Replicon | >100 | Not Reported |

| Genotype 6a | Chimeric Replicon | >100 | Not Reported |

| Data sourced from multiple in vitro studies.[1][2] |

Mechanism of Action: A Novel Pathway of Inhibition

Unlike many direct-acting antivirals, this compound's mechanism is not straightforward enzymatic inhibition in biochemical assays.[1][3] Instead, it functions as a prodrug that requires intracellular metabolic activation to exert its antiviral effect.[2][3]

The key steps are:

-

Metabolic Activation: this compound undergoes intracellular activation mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A.[2][3] Inhibition of these enzymes in cell culture assays leads to a significant reduction in this compound's antiviral potency.[2]

-

Glutathione Conjugation: The activated metabolite then forms a conjugate with glutathione (GSH).[2][3]

-

Covalent Binding: This this compound-GSH conjugate then directly and covalently binds to the HCV NS5B polymerase.[3] This modification of the NS5B protein was observed as a distinct, faster-migrating species on SDS-PAGE gels, referred to as an "NS5B doublet," which served as a phenotypic hallmark of the drug's activity.[4][5]

This complex mechanism explains why this compound is inactive in biochemical assays that lack the necessary cellular machinery for its activation.[1][3] The binding site was identified within the thumb subdomain of the NS5B polymerase, specifically involving the β-hairpin region (amino acids 435-455).[1][6]

References

- 1. Mechanistic Characterization of GS-9190 (this compound), a Novel Nonnucleoside Inhibitor of Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HCV RNA Replication Inhibitor this compound - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. The HCV non-nucleoside inhibitor this compound utilizes a novel mechanism of action to inhibit NS5B polymerase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The HCV Non-Nucleoside Inhibitor this compound Utilizes a Novel Mechanism of Action to Inhibit NS5B Polymerase Function | PLOS One [journals.plos.org]

- 5. The HCV Non-Nucleoside Inhibitor this compound Utilizes a Novel Mechanism of Action to Inhibit NS5B Polymerase Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic characterization of GS-9190 (this compound), a novel nonnucleoside inhibitor of hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

Tegobuvir: A Technical Guide to its Antiviral Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegobuvir (GS-9190) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Unlike traditional NNIs, this compound requires intracellular metabolic activation to exert its antiviral effect. This technical guide provides an in-depth overview of the antiviral spectrum, mechanism of action, and resistance profile of this compound, intended for researchers and professionals in the field of antiviral drug development. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using the DOT language illustrate critical pathways and workflows.

Antiviral Spectrum of this compound

This compound demonstrates potent and specific activity against Hepatitis C Virus, particularly genotype 1. Its efficacy against other HCV genotypes is significantly lower. The antiviral activity of this compound is typically assessed using HCV subgenomic replicon assays, which measure the inhibition of viral RNA replication within host cells.

In Vitro Potency against HCV Genotypes

The 50% effective concentration (EC50) is a standard measure of a drug's potency in inhibiting viral replication. The following table summarizes the in vitro activity of this compound against various HCV genotypes.

| HCV Genotype | Replicon System | Mean EC50 (nM) | Reference(s) |

| Genotype 1a | Subgenomic Replicon | 19.8 | [1] |

| Genotype 1b | Subgenomic Replicon | 1.5 | [1] |

| Genotype 2a | JFH-1 Subgenomic Replicon | >1,500 | [2] |

| Genotype 2a | J6/JFH-1 Infectious Virus | 2,900 | [2] |

| Genotype 2b | Chimeric Replicon | >100 | [1] |

| Genotype 3a | Chimeric Replicon | >100 | [1] |

| Genotype 4a | Chimeric Replicon | >100 | [1] |

| Genotype 5a | Chimeric Replicon | >100 | |

| Genotype 6a | Chimeric Replicon | >100 | [1] |

Table 1: Antiviral Activity of this compound against Different HCV Genotypes. this compound is highly potent against HCV genotypes 1a and 1b, with significantly reduced activity against other genotypes.

Mechanism of Action

This compound's mechanism of action is unique among non-nucleoside inhibitors. It acts as a prodrug that requires intracellular metabolic activation to form a covalent bond with the HCV NS5B polymerase, thereby inhibiting its function.

Metabolic Activation Pathway

This compound undergoes a multi-step metabolic activation pathway within the host cell. This process involves cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2, and subsequent conjugation with glutathione (GSH). The resulting active metabolite then forms a covalent adduct with the NS5B polymerase.

Figure 1: Metabolic Activation Pathway of this compound. this compound is metabolized by CYP1A enzymes and conjugated with glutathione to form an active inhibitor that covalently binds to the HCV NS5B polymerase.

Interaction with NS5B Polymerase

The active this compound metabolite targets the thumb subdomain of the NS5B polymerase. The covalent modification of the enzyme leads to a conformational change that allosterically inhibits its RNA-dependent RNA polymerase activity, thus preventing viral replication.

Resistance Profile

As with other antiviral agents, resistance to this compound can emerge through mutations in its viral target, the NS5B polymerase.

Key Resistance Mutations

Mutations conferring resistance to this compound have been identified both in in vitro selection studies and in clinical trials. These mutations are primarily located in the thumb subdomain of the NS5B protein.

| NS5B Mutation | HCV Genotype | Fold Change in EC50 | Reference(s) |

| C316Y | 1b | 7-10 | [2] |

| C445F | 1b | 7.1 | [2] |

| Y448H | 1b | 36 | [3] |

| Y452H | 1b | 7-10 | [2] |

Table 2: Key Resistance Mutations to this compound. Mutations in the thumb subdomain of the NS5B polymerase can significantly reduce the susceptibility of HCV to this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antiviral activity and mechanism of action of this compound.

HCV Replicon Assay

This assay is fundamental for determining the in vitro antiviral activity of compounds like this compound.

Objective: To measure the inhibition of HCV RNA replication in a cell-based system.

Materials:

-

Huh-7 human hepatoma cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).

-

This compound and control compounds.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound and control compounds in DMEM. Add the diluted compounds to the cells. Include a vehicle control (DMSO) and a positive control (another known HCV inhibitor).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanistic Characterization of GS-9190 (this compound), a Novel Nonnucleoside Inhibitor of Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The HCV Non-Nucleoside Inhibitor this compound Utilizes a Novel Mechanism of Action to Inhibit NS5B Polymerase Function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets and Binding Sites of Tegobuvir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions of Tegobuvir (formerly GS-9190), a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV). We will delve into its unique mechanism of action, specific molecular targets, binding sites, and the experimental methodologies used to elucidate these characteristics.

Primary Molecular Target: HCV NS5B RNA-Dependent RNA Polymerase

The principal molecular target of this compound is the Hepatitis C Virus NS5B RNA-Dependent RNA Polymerase (NS5B) .[1] This enzyme is essential for the replication of the viral RNA genome. The identification of NS5B as the target was established through a series of experiments, including the use of chimeric replicons, kinetic analysis of viral RNA inhibition, and resistance selection studies.[1]

Experiments utilizing chimeric HCV replicons, which combine genetic material from different HCV genotypes, demonstrated that the susceptibility to this compound is determined by the genotype of the NS5B protein.[1] Specifically, replacing the NS5B gene of a susceptible genotype (e.g., genotype 1b) with that of a less susceptible genotype (e.g., genotype 2a) rendered the replicon resistant to this compound.[1] Furthermore, the selection of drug-resistant viral colonies consistently revealed mutations within the NS5B gene, confirming it as the direct target of the drug's antiviral activity.[1]

A Novel Mechanism of Action: Metabolic Activation and Covalent Binding

This compound exhibits a unique mechanism of action that distinguishes it from other non-nucleoside inhibitors of NS5B. Unlike typical NNIs that directly bind to and inhibit the polymerase, this compound is a prodrug that requires intracellular metabolic activation to exert its antiviral effect.[2][3][4] In its native form, this compound does not inhibit the enzymatic activity of recombinant NS5B polymerase in biochemical assays.[3][4]

The activation pathway involves a multi-step process within the host cell:

-

CYP450-Mediated Oxidation: this compound undergoes oxidative metabolism, primarily mediated by Cytochrome P450 1A (CYP1A) enzymes.[2]

-

Glutathione Conjugation: The resulting metabolite then forms a conjugate with glutathione (GSH).[2][3]

-

Covalent Interaction with NS5B: This activated this compound-GSH conjugate is the species that directly and covalently binds to the NS5B polymerase, thereby inhibiting its function and halting viral replication.[3]

This intricate activation pathway was elucidated through experiments showing that inhibitors of CYP1A enzymes reduce the antiviral potency of this compound.[2] Additionally, treatment of HCV replicon-containing cells with this compound leads to a modified form of NS5B with altered mobility on an SDS-PAGE gel, and this modified protein was found to contain the inhibitor molecule.[3][4]

Allosteric Binding Site in the NS5B Thumb Domain

This compound's active metabolite binds to an allosteric site on the NS5B polymerase, specifically within the thumb subdomain . This interaction is centered around a flexible β-hairpin loop (amino acids 435-455) .[1] The importance of this region was highlighted by experiments where replacing the β-hairpin of a susceptible HCV genotype with that of a resistant genotype significantly reduced this compound's antiviral activity.[1]

Resistance mutations further pinpoint the critical residues for this compound binding. These mutations are located both within and near the β-hairpin, indicating their direct or indirect involvement in the drug-target interaction.

Resistance Mutations and Impact on Efficacy

The emergence of resistance is a key factor in antiviral therapy. For this compound, several single amino acid substitutions in the NS5B polymerase have been shown to confer resistance. The degree of resistance often correlates with the number of mutations present.[1]

| Mutation | Location | Fold Change in EC50 (Genotype 1b) | Reference |

| C316Y | Palm Domain | >100 | [1] |

| Y448H | Thumb Domain (β-hairpin) | ~50 | [1] |

| Y452H | Thumb Domain (β-hairpin) | ~20 | [1] |

| C445F | Thumb Domain (β-hairpin) | 7.1 | [2] |

Note: Fold change in EC50 values can vary between studies and experimental systems.

Quantitative Antiviral Activity

The antiviral potency of this compound is typically quantified by its half-maximal effective concentration (EC50). These values vary depending on the HCV genotype and the presence of resistance mutations.

| HCV Genotype/Mutant | Cell Line | EC50 (nM) | Reference |

| Genotype 1a | Huh-luc | ~17-fold higher than 1b | [2][4] |

| Genotype 1b | Huh-luc | ~0.8 | [4] |

| Genotype 2a | JFH1 replicon | Reduced activity | [1] |

| Genotype 1b in HeLa cells | HeLa | >10,000 | [2] |

| C445F Mutant (Genotype 1b) | - | ~5.7 (7.1-fold increase) | [2] |

| BSO-treated replicon cells | - | 171-fold increase | [4][5] |

Detailed Experimental Protocols

HCV Replicon Assay for EC50 Determination

This assay is fundamental for determining the antiviral potency of compounds like this compound.

Objective: To measure the concentration of this compound required to inhibit HCV RNA replication by 50%.

Methodology:

-

Cell Seeding: Seed Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b with a luciferase reporter) into 96-well plates at a density of approximately 5,000 cells per well.

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these concentrations in cell culture medium.

-

Treatment: Add the diluted compound to the cells. Include a no-drug control (DMSO vehicle) and a positive control (another known HCV inhibitor).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity, which is proportional to the level of HCV replication.

-

Data Analysis: Plot the luciferase activity against the log of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.

Site-Directed Mutagenesis of NS5B

This technique is used to introduce specific resistance mutations into the NS5B gene to study their effect on this compound's activity.

Objective: To create HCV replicons containing specific mutations in the NS5B gene.

Methodology:

-

Primer Design: Design mutagenic primers that contain the desired mutation and anneal to the same sequence on opposite strands of a plasmid containing the NS5B gene.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the NS5B-containing plasmid as a template and the mutagenic primers. This will generate copies of the plasmid containing the desired mutation.

-

Template Digestion: Digest the parental (non-mutated) DNA template using the DpnI endonuclease, which specifically cleaves methylated DNA (parental DNA from E. coli is methylated, while the newly synthesized PCR product is not).

-

Transformation: Transform the mutated plasmids into competent E. coli cells for amplification.

-

Plasmid Purification and Sequencing: Isolate the plasmid DNA from the E. coli and sequence the NS5B gene to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Replicon Generation: Use the mutated plasmid to generate HCV replicon RNA through in vitro transcription. This RNA can then be used in replicon assays.

NS5B Enzymatic Assay

While this compound itself is inactive in this assay, it is a standard method for testing direct-acting NS5B inhibitors.

Objective: To measure the in vitro inhibition of NS5B RNA polymerization activity.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl2, 1 mM DTT, 1 mM EDTA, a heteropolymeric RNA template, and a mixture of nucleoside triphosphates (NTPs), including one radiolabeled NTP (e.g., [α-33P]GTP).

-

Pre-incubation: Pre-incubate the purified recombinant NS5B enzyme with the test compound (or DMSO control) for 20 minutes at 34°C.

-

Reaction Initiation: Start the polymerization reaction by adding the RNA template and NTPs to the enzyme-compound mixture.

-

Incubation: Allow the reaction to proceed for a set amount of time.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Quantification: Quantify the amount of incorporated radiolabeled NTP, which is proportional to the polymerase activity. This can be done by spotting the reaction mixture onto a filter, washing away unincorporated NTPs, and measuring the remaining radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of NS5B activity for each compound concentration and determine the IC50 value.

References

- 1. Mechanistic Characterization of GS-9190 (this compound), a Novel Nonnucleoside Inhibitor of Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The HCV Non-Nucleoside Inhibitor this compound Utilizes a Novel Mechanism of Action to Inhibit NS5B Polymerase Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 4. research.cbc.osu.edu [research.cbc.osu.edu]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Tegobuvir for Hepatitis C Virus Research

Executive Summary

This compound (formerly GS-9190) is a potent, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It demonstrates significant antiviral activity, particularly against genotype 1 (GT1) HCV, the most prevalent genotype in many parts of the world.[1] Unlike many other NNIs, this compound possesses a novel and complex mechanism of action that requires intracellular metabolic activation to exert its inhibitory effect.[2][3] This involves a cytochrome P450-mediated activation step, followed by conjugation with glutathione, leading to a covalent modification of the NS5B polymerase.[3] Resistance to this compound is conferred by specific mutations within the thumb subdomain of the NS5B protein.[1][4] Although its clinical development was discontinued, this compound remains a valuable tool for studying the intricacies of HCV replication, the function of the NS5B polymerase, and the mechanisms of antiviral resistance. This guide provides a comprehensive overview of its mechanism, activity, resistance profile, and associated experimental protocols.

Mechanism of Action

This compound is an imidazopyridine compound that functions as a non-nucleoside inhibitor of the HCV NS5B polymerase.[1] Its mechanism is distinct from other NNIs as it does not directly inhibit the enzymatic activity of purified NS5B in biochemical assays.[2][3] Instead, its antiviral effect is dependent on cellular metabolism.

The proposed activation pathway involves two key steps:

-

CYP450-Mediated Activation : this compound undergoes an intracellular, CYP1A-mediated oxidation. This metabolic step is crucial for its antiviral potency.[2][3]

-

Glutathione (GSH) Conjugation and Covalent Binding : The activated metabolite forms a glutathione conjugate. This conjugate then acts as the ultimate inhibitor, forming a direct and specific covalent bond with the NS5B polymerase.[3] This modification results in a distinct shift in the protein's mobility on an SDS-PAGE gel.[3][5]

This covalent interaction is believed to occur within the thumb subdomain of the polymerase, specifically involving the β-hairpin region (amino acids 435-455), thereby inhibiting viral RNA replication.[1][4]

Quantitative Antiviral Activity

This compound is highly potent against HCV genotype 1, with a notable difference in activity between subtypes 1a and 1b. Its efficacy is significantly reduced against other genotypes, such as genotype 2a.[1]

Table 1: In Vitro Activity of this compound against HCV Genotypes

| HCV Genotype/Subtype | Replicon System | Mean EC₅₀ (nM) | Cytotoxicity (CC₅₀) | Reference(s) |

|---|---|---|---|---|

| Genotype 1a | Subgenomic Replicon | 19.8 | >50 µM | [5] |

| Genotype 1b | Subgenomic Replicon | 1.5 | >50 µM | [5] |

| Genotype 2a (JFH-1) | Subgenomic Replicon | >20,000 | >50 µM | [1] |

| Genotype 3a | Chimeric Replicon | >100 | N/A | [5] |

| Genotype 4a | Chimeric Replicon | >100 | N/A | [5] |

| Genotype 6a | Chimeric Replicon | >100 | N/A |[5] |

Resistance Profile

Resistance to this compound arises from specific amino acid substitutions in the NS5B polymerase. These mutations are primarily located in the thumb subdomain, consistent with the proposed binding site. The resistance profile of this compound is distinct from that of other classes of NS5B non-nucleoside inhibitors.[1][4]

Table 2: this compound Resistance Mutations in NS5B (Genotype 1b)

| Mutation | Fold-Change in EC₅₀ | Reference(s) |

|---|---|---|

| C316Y | 7-10 | [1] |

| C445F | 7.1 - 10 | [1][6] |

| Y448H | >7 | [1] |

| Y452H | 7-10 |[1] |

The presence of multiple mutations generally correlates with a higher degree of resistance.[1][4] The unique resistance profile suggests that this compound could be effective against viruses resistant to other NNIs and supports its use in combination therapies to create a high barrier to resistance.

Combination Therapy Potential

The development of resistance is a major challenge in antiviral therapy. Combining direct-acting antivirals (DAAs) with different mechanisms of action and non-overlapping resistance profiles is a key strategy to enhance efficacy and prevent viral breakthrough. In vitro studies have shown that this compound acts additively with other classes of HCV inhibitors.[7][8]

-

With Protease Inhibitors (e.g., VX-950) : Combinations delay or prevent the emergence of resistance to the protease inhibitor.[7] A combination of this compound (15 nM) and a protease inhibitor was able to cure replicon-containing cells after a single passage.[7][8]

-

With Nucleoside Inhibitors (e.g., 2'-C-methylcytidine) : Triple combinations of this compound, a protease inhibitor, and a nucleoside inhibitor resulted in rapid clearance of replicon RNA in vitro.[7][8]

These findings highlight the potential of multi-target DAA regimens to achieve superior virologic responses.

Experimental Protocols

Protocol: HCV Replicon Assay for EC₅₀ Determination

This protocol describes the determination of the 50% effective concentration (EC₅₀) of this compound using a subgenomic HCV replicon system expressing a reporter gene (e.g., Luciferase).

-

Cell Culture :

-

Maintain human hepatoma cells (e.g., Huh-7) harboring a stable HCV genotype 1b replicon with a Luciferase reporter gene.

-

Culture cells in DMEM supplemented with 10% FBS, non-essential amino acids, penicillin-streptomycin, and G418 (for selection).

-

-

Assay Procedure :

-

Plate the replicon-containing cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium. The final concentration should typically range from 0.01 nM to 1 µM. Include a no-drug (vehicle) control.

-

Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound.

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Endpoint Analysis (Luciferase Activity) :

-

After incubation, lyse the cells and measure Luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

-

Data Analysis :

-

Normalize the Luciferase signal of treated wells to the vehicle control wells (defined as 100% replication).

-

Plot the percentage of inhibition against the logarithm of the drug concentration.

-

Calculate the EC₅₀ value using a non-linear regression analysis (four-parameter logistic curve fit).

-

Protocol: Resistance Selection and Phenotypic Analysis

This protocol outlines the process for selecting this compound-resistant HCV replicons and characterizing the responsible mutations.

-

Resistance Selection :

-

Plate stable HCV replicon cells in 10-cm dishes.

-

Culture the cells in the presence of this compound at a concentration of 5x to 10x the EC₅₀. Maintain a parallel culture with vehicle control.

-

Replenish the medium with fresh compound every 3-4 days.

-

Monitor the cultures for the emergence of resistant colonies over 3-4 weeks.

-

-

Isolation and Expansion of Resistant Clones :

-

Isolate individual resistant colonies using cloning cylinders and expand them in the continued presence of the selective concentration of this compound.

-

-

Genotypic Analysis :

-

Extract total RNA from the expanded resistant cell clones.

-

Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the full NS5B coding region.

-

Sequence the PCR products and compare them to the wild-type replicon sequence to identify amino acid mutations.

-

-

Phenotypic Analysis :

-

Introduce the identified mutation(s) into the wild-type replicon construct using site-directed mutagenesis.

-

Generate transient or stable replicon cell lines with the mutant constructs.

-

Determine the EC₅₀ of this compound against the mutant replicons as described in Protocol 6.1.

-

Calculate the fold-change in EC₅₀ by dividing the EC₅₀ for the mutant by the EC₅₀ for the wild-type replicon.

-

References

- 1. Mechanistic Characterization of GS-9190 (this compound), a Novel Nonnucleoside Inhibitor of Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The HCV Non-Nucleoside Inhibitor this compound Utilizes a Novel Mechanism of Action to Inhibit NS5B Polymerase Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The HCV non-nucleoside inhibitor this compound utilizes a novel mechanism of action to inhibit NS5B polymerase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic characterization of GS-9190 (this compound), a novel nonnucleoside inhibitor of hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. In vitro combinations containing this compound are highly efficient in curing cells from HCV replicon and in delaying/preventing the development of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Tegobuvir: A Technical Guide to a Novel Imidazopyridine Class Inhibitor of HCV NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegobuvir (formerly GS-9190) is a non-nucleoside inhibitor (NNI) belonging to the imidazopyridine class, which targets the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] This document provides an in-depth technical overview of this compound, including its unique mechanism of action, antiviral activity spectrum, resistance profile, and the experimental protocols used for its characterization. This compound has demonstrated potent antiviral activity, particularly against HCV genotype 1.[3] Its novel mechanism, which involves intracellular metabolic activation, distinguishes it from many other NS5B inhibitors.[4] This guide is intended to be a comprehensive resource for researchers and professionals involved in the discovery and development of antiviral therapies.

Introduction

The hepatitis C virus is a significant global health concern, and the viral NS5B polymerase is a prime target for antiviral drug development due to its essential role in viral replication.[5][6] Non-nucleoside inhibitors that bind to allosteric sites on the NS5B polymerase are a key class of direct-acting antivirals.[6] this compound is a member of the imidazopyridine class of NNIs and has shown potent efficacy against HCV genotype 1.[3] Unlike many other NNIs, this compound's mechanism of action is not fully understood in biochemical assays alone, suggesting a more complex intracellular activation process is required for its antiviral effect.[4]

Chemical Structure and Properties

-

IUPAC Name: 5-[[6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl]methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine

-

Molecular Formula: C₂₅H₁₄F₇N₅

-

Synonyms: GS-9190, GS 333126

Mechanism of Action

This compound is a non-nucleoside inhibitor of the HCV NS5B polymerase.[1] Its mechanism of action is unique among NNIs. While resistance mutations map to the NS5B polymerase, this compound does not inhibit the enzyme's activity in traditional biochemical assays.[4] This suggests that the compound requires intracellular metabolic activation to exert its antiviral effect.[4] Studies have shown that this compound undergoes cytochrome P450-mediated oxidation, followed by conjugation with glutathione.[7][8] This activated metabolite then covalently binds to the NS5B polymerase, leading to the inhibition of HCV RNA replication.[7][8] The binding site is believed to be in the thumb subdomain of the polymerase, specifically involving the β-hairpin region.[3]

Quantitative Data

Table 1: Antiviral Activity of this compound Against Different HCV Genotypes

| HCV Genotype/Subtype | Replicon Cell Line | EC50 (nM) | Reference(s) |

| 1a | Huh-7 | 19.8 | [9] |

| 1b | Huh-7 | 1.5 | [9] |

| 2a (JFH-1) | Huh-7 | >2,900 | [10] |

| 2b | Chimeric | >100 | [11] |

| 3a | Chimeric | >100 | [11] |

| 4a | Chimeric | >100 | [11] |

| 5a | Chimeric | >100 | [11] |

| 6a | Chimeric | >100 | [11] |

Table 2: Resistance Profile of this compound Against NS5B Mutations in a Genotype 1b Replicon

| NS5B Mutation | Fold Change in EC50 | Reference(s) |

| C316Y | <10 | [10] |

| C445F | <10 | [10] |

| Y448H | >50 | [9] |

| Y452H | <10 | [10] |

| C316Y + C445F + Y452H | ~1,000 | [10] |

Experimental Protocols

HCV Replicon Assay (Luciferase-Based)

This protocol describes a method for determining the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon assay.[2][12]

Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter gene.

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), non-essential amino acids, and G418.

-

This compound stock solution in DMSO.

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the stable replicon cells in 96-well plates at a density that allows for logarithmic growth over the course of the assay. Incubate overnight at 37°C with 5% CO₂.

-

Compound Dilution: Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells.

-

Treatment: Remove the growth medium from the cell plates and add the diluted this compound. Include vehicle control (DMSO) and positive control (a known HCV inhibitor) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

-

Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

-

Data Analysis: Normalize the luciferase signal to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

NS5B Polymerase Inhibition Assay (Biochemical)

While this compound itself is inactive in this assay, this protocol is fundamental for characterizing other NNIs and understanding the broader context of NS5B inhibition.[10][13]

Materials:

-

Purified recombinant HCV NS5B polymerase.

-

RNA template (e.g., poly(A) or a heteropolymeric template).

-

Ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³³P]rGTP).

-

Assay buffer (containing Tris-HCl, MgCl₂, DTT, KCl).

-

Test compounds in DMSO.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microplate, combine the assay buffer, rNTPs (including the radiolabeled rNTP), and the test compound at various concentrations.

-

Enzyme Addition: Add the purified NS5B polymerase to each well and pre-incubate.

-

Initiation: Start the reaction by adding the RNA template.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Termination: Stop the reaction by adding EDTA.

-

Detection: Spot the reaction mixture onto a filter membrane and wash to remove unincorporated rNTPs. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Site-Directed Mutagenesis of NS5B

This protocol allows for the introduction of specific mutations into the NS5B gene to study their effect on drug resistance.[14][15]

Materials:

-

Plasmid DNA containing the wild-type HCV NS5B gene.

-

Mutagenic primers containing the desired mutation.

-

High-fidelity DNA polymerase.

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli cells.

-

DNA sequencing reagents.

Procedure:

-

Primer Design: Design a pair of complementary primers that contain the desired mutation in the middle of the primer sequence.

-

PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

-

DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus digesting the parental (wild-type) plasmid DNA and leaving the newly synthesized, mutated plasmid intact.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the NS5B gene to confirm the presence of the desired mutation and the absence of any other mutations.

-

Functional Analysis: The mutated NS5B can then be expressed and purified for biochemical assays or cloned into a replicon construct for cell-based resistance studies.

Clinical Development

This compound has been evaluated in Phase II clinical trials, often in combination with other direct-acting antivirals.[16] These studies have provided valuable data on its efficacy, safety, and resistance profile in patients with chronic HCV infection. For instance, in a Phase IIa study, the combination of this compound and GS-9256 with standard of care therapies resulted in significant viral load reduction.

Conclusion

This compound is a potent imidazopyridine class NNI of the HCV NS5B polymerase with a novel mechanism of action that involves intracellular metabolic activation. It exhibits strong antiviral activity against HCV genotype 1 but has limited activity against other genotypes. The resistance profile of this compound is distinct, with key mutations in the thumb subdomain of NS5B. The experimental protocols detailed in this guide provide a framework for the evaluation of this compound and other similar antiviral compounds. This comprehensive understanding is crucial for the continued development of effective combination therapies for hepatitis C.

References

- 1. Design, synthesis, and structure-activity relationships of novel imidazo[4,5-c]pyridine derivatives as potent non-nucleoside inhibitors of hepatitis C virus NS5B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Mechanistic characterization of GS-9190 (this compound), a novel nonnucleoside inhibitor of hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The HCV Non-Nucleoside Inhibitor this compound Utilizes a Novel Mechanism of Action to Inhibit NS5B Polymerase Function | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. The HCV non-nucleoside inhibitor this compound utilizes a novel mechanism of action to inhibit NS5B polymerase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Mechanistic Characterization of GS-9190 (this compound), a Novel Nonnucleoside Inhibitor of Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (GS-9190) potency against HCV chimeric replicons derived from consensus NS5B sequences from genotypes 2b, 3a, 4a, 5a, and 6a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 14. espace.inrs.ca [espace.inrs.ca]

- 15. research.cbc.osu.edu [research.cbc.osu.edu]

- 16. gilead.com [gilead.com]

Tegobuvir's Genotype-Specific Crusade Against Hepatitis C Virus: A Technical Deep Dive

For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide dissects the genotype-specific activity of Tegobuvir (GS-9190), a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. This document details the molecular interactions, resistance profiles, and the experimental methodologies crucial for understanding its therapeutic potential and limitations.

This compound, an imidazopyridine derivative, has demonstrated significant antiviral activity against Hepatitis C Virus, particularly genotype 1 (GT1), the most prevalent and historically challenging genotype to treat in many parts of the world.[1][2][3] Its mechanism of action, centered on the allosteric inhibition of the viral RNA-dependent RNA polymerase (NS5B), offers a distinct approach from nucleoside inhibitors. However, the efficacy of this compound is not uniform across all HCV genotypes, a critical consideration in the development of pan-genotypic antiviral regimens.

Genotype-Specific Antiviral Activity

This compound exhibits potent in vitro activity against HCV genotypes 1a and 1b.[4] Conversely, its efficacy is significantly reduced against genotype 2a (GT2a).[1][2][3][5] This genotype-specific activity is attributed to variations in the NS5B polymerase, the direct target of the drug.

| HCV Genotype/Mutant | Cell Line | EC50 (nM) | Fold Change vs. WT | Reference |

| Genotype 1b (WT) | Huh-7 | 1.2 ± 0.6 | - | [6] |

| Genotype 1b (WT) | Huh 9-13 | 1.2 ± 0.6 | - | [6] |

| Genotype 1b (WT) | Huh 5-2 | 5.4 ± 1.8 | - | [6] |

| Genotype 1b (WT) | HuH6 | 43 ± 35 | - | [6] |

| Genotype 1a (WT) | - | 17-fold higher than GT1b | - | [4] |

| Genotype 2a (JFH1) | - | Reduced activity | - | [1][2][3] |

| Genotype 2b (chimeric) | - | - | - | [4] |

| Genotype 3a (chimeric) | - | - | - | [4] |

| Genotype 4a (chimeric) | - | - | - | [4] |

| Genotype 5a (chimeric) | - | - | - | [4] |

| Genotype 6a (chimeric) | - | - | - | [4] |

| NS5B Mutant C316Y | - | - | - | [1][2][3] |

| NS5B Mutant Y448H | - | - | Higher-level resistance | [7] |

| NS5B Mutant Y452H | - | - | - | [1][2][3] |

| NS5B Mutant C445F | - | - | 7.1 | [4] |

Mechanism of Action: Targeting the NS5B Polymerase

This compound is a non-nucleoside inhibitor (NNI) that binds to a distinct allosteric site on the HCV NS5B polymerase, away from the active site where nucleotide incorporation occurs.[1][2][8][9] This binding induces a conformational change in the enzyme, ultimately hindering its ability to replicate the viral RNA genome.

A key structural element for this compound's inhibitory action is the β-hairpin located in the thumb subdomain of the NS5B polymerase (amino acids 435 to 455).[1][2] The genotype-specific differences in the amino acid sequence of this region are a primary determinant of this compound's differential activity. Chimeric replicon studies, where the NS5B region of a susceptible genotype (GT1b) is replaced with that of a less susceptible genotype (GT2a), have confirmed that the NS5B protein is the key determinant of this specificity.[1][2][3]

Interestingly, this compound requires intracellular metabolic activation to exert its antiviral effect.[8][9] It undergoes a multi-step process involving cytochrome P450 1A (CYP1A) enzymes and conjugation with glutathione.[4][8][9] This activated form then covalently binds to the NS5B polymerase, leading to its inhibition.[9]

Caption: this compound's intracellular activation and mechanism of NS5B inhibition.

Resistance to this compound

The emergence of drug resistance is a significant challenge in antiviral therapy. For this compound, resistance is conferred by specific amino acid substitutions within the NS5B polymerase. Resistance selection studies in GT1b replicon cells have identified several key mutations, including C316Y, Y448H, Y452H, and C445F.[1][2][3] The presence of multiple mutations generally correlates with a higher degree of resistance.[1][2] The Y448H mutation, in particular, has been associated with higher-level resistance.[7] Naturally occurring polymorphisms, such as C316N in most genotype 1b strains, can also contribute to a low-level of resistance.[7]

Caption: Relationship between NS5B mutations and this compound resistance.

Experimental Protocols

The evaluation of this compound's genotype-specific activity relies heavily on in vitro HCV replicon systems. These systems utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating HCV RNA molecules (replicons).

HCV Replicon Assay Protocol:

-

Cell Culture: Huh-7 cells harboring HCV replicons of different genotypes (e.g., 1a, 1b, 2a) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, nonessential amino acids, penicillin, streptomycin, and G418 (for selection of replicon-containing cells).

-